![molecular formula C20H12ClF3N4O B2675334 3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-04-3](/img/structure/B2675334.png)

3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

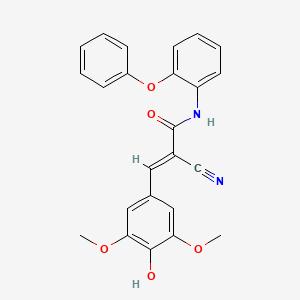

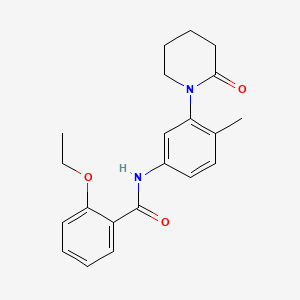

The compound “3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridazinone ring, and phenyl rings with chloro and trifluoromethyl substituents .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyridazinone ring (a six-membered ring with two nitrogen atoms and a carbonyl group), and phenyl rings with chloro and trifluoromethyl substituents .Wissenschaftliche Forschungsanwendungen

- Chalcones, a class of compounds that includes our target molecule, exhibit antibacterial and antifungal effects. For instance, licochalcone A demonstrated antibacterial activity against Bacillus subtilis, human pathogenic mycobacteria, and Legionella species . Similarly, isobavachalcone showed antifungal effects against Candida albicans and Cryptococcus neoformans .

- Xanthohumol, another chalcone derivative, demonstrated antiviral properties against bovine viral diarrhea virus, herpes simplex viruses (HSV-1 and HSV-2), cytomegalovirus (CMV), and coronaviruses . It also exhibited anti-HIV-1 activity .

- Chalcones serve as intermediates in flavonoid biosynthesis. Although they do not accumulate significantly in natural sources, they play a crucial role in the production of flavonoids by bacteria, fungi, and plants .

- A newly synthesized pyrazoline derivative, similar in structure to our compound, was investigated for its neurotoxic potential. The study explored its effects on acetylcholinesterase (AChE) activity, malondialdehyde (MDA) levels in the brain, and behavioral parameters .

- Our compound can undergo regioselective formation of 3,5-disubstituted 1,2-oxazoles . These heterocyclic structures have diverse applications in medicinal chemistry and materials science.

- Researchers have characterized novel pyrazole-chalcones and 1,2-oxazoles using in-depth NMR spectral analysis. Combining standard and advanced NMR techniques, they obtained valuable data on these compounds .

Antibacterial and Antifungal Properties

Antiviral Activity

Flavonoid Biosynthesis Intermediates

Neurotoxic Potential and Behavioral Effects

1,2-Oxazole Formation

NMR Spectroscopy Characterization

Eigenschaften

IUPAC Name |

3-[1-(3-chlorophenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF3N4O/c21-14-4-2-6-16(12-14)27-9-7-17(25-27)19-18(29)8-10-28(26-19)15-5-1-3-13(11-15)20(22,23)24/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNONHUOKAABFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NN(C=C3)C4=CC(=CC=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675252.png)

![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)

![ethyl 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propanoate](/img/structure/B2675257.png)

![4-(2-((6,8-Dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2675262.png)

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675264.png)

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2675270.png)